molecular formula C18H23N5O B12270596 4-{4-[(Pyrazin-2-yloxy)methyl]piperidin-1-yl}-5,6,7,8-tetrahydroquinazoline

4-{4-[(Pyrazin-2-yloxy)methyl]piperidin-1-yl}-5,6,7,8-tetrahydroquinazoline

Cat. No.: B12270596
M. Wt: 325.4 g/mol
InChI Key: WEOOZAHFGKTXME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{4-[(Pyrazin-2-yloxy)methyl]piperidin-1-yl}-5,6,7,8-tetrahydroquinazoline is a complex organic compound that features a pyrazine ring, a piperidine ring, and a tetrahydroquinazoline moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(Pyrazin-2-yloxy)methyl]piperidin-1-yl}-5,6,7,8-tetrahydroquinazoline typically involves the condensation of pyrazine derivatives with piperidine and quinazoline precursors.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-{4-[(Pyrazin-2-yloxy)methyl]piperidin-1-yl}-5,6,7,8-tetrahydroquinazoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

4-{4-[(Pyrazin-2-yloxy)methyl]piperidin-1-yl}-5,6,7,8-tetrahydroquinazoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{4-[(Pyrazin-2-yloxy)methyl]piperidin-1-yl}-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{4-[(Pyrazin-2-yloxy)methyl]piperidin-1-yl}-5,6,7,8-tetrahydroquinazoline is unique due to its combination of three distinct moieties, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C18H23N5O

Molecular Weight

325.4 g/mol

IUPAC Name

4-[4-(pyrazin-2-yloxymethyl)piperidin-1-yl]-5,6,7,8-tetrahydroquinazoline

InChI

InChI=1S/C18H23N5O/c1-2-4-16-15(3-1)18(22-13-21-16)23-9-5-14(6-10-23)12-24-17-11-19-7-8-20-17/h7-8,11,13-14H,1-6,9-10,12H2

InChI Key

WEOOZAHFGKTXME-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)COC4=NC=CN=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.